Ácido 1-(1-metil-2-oxo-1,2-dihidropiridin-4-carbonil)piperidin-3-carboxílico

Descripción general

Descripción

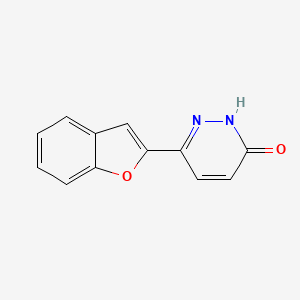

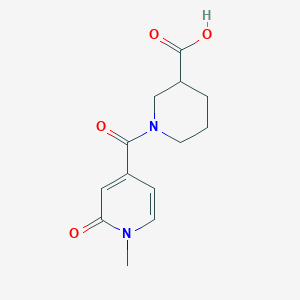

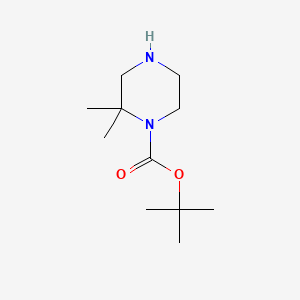

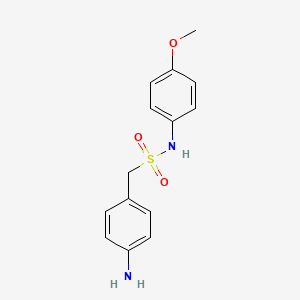

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agonistas del Receptor de Péptido Formil

Este compuesto es una unidad estructural en la síntesis de agonistas del receptor de péptido formil . Estos agonistas son significativos en el tratamiento de enfermedades inflamatorias como la artritis reumatoide al modular la actividad de las células inmunitarias.

Farmacología: Antagonistas del Receptor de Adenosina A2B

En farmacología, sirve como bloque de construcción para antagonistas del receptor de adenosina A2B . Estos antagonistas tienen potencial terapéutico en el manejo de afecciones como el asma, la isquemia y ciertos tipos de cáncer al inhibir la vía de la adenosina.

Bioquímica: Inhibidores de la Quinasa Aurora

Bioquímicamente, el compuesto está involucrado en la creación de inhibidores para la quinasa Aurora , que juegan un papel crucial en la división celular. Inhibir la quinasa Aurora es una estrategia prometedora para el tratamiento del cáncer, ya que puede detener la proliferación de células cancerosas.

Química Orgánica: Síntesis de Agentes Antituberculosos

Los químicos orgánicos utilizan este compuesto en la síntesis de agentes antituberculosos . Dado el aumento de las cepas de tuberculosis resistentes a los medicamentos, el desarrollo de nuevos fármacos antituberculosos es fundamental para la salud mundial.

Química Analítica: Desarrollo de Inhibidores de ACC

Las aplicaciones analíticas incluyen el desarrollo de inhibidores de la acetil-CoA-carboxilasa (ACC) . La ACC juega un papel vital en el metabolismo de los ácidos grasos, y su inhibición es un objetivo para el tratamiento de trastornos metabólicos como la obesidad y la diabetes.

Síntesis Química: Activador de STING de Urea Cíclica de Molécula Pequeña

En la síntesis química, este compuesto se utiliza para crear activadores de STING de urea cíclica de molécula pequeña . STING está involucrado en la inmunidad innata, y su activación podría conducir a nuevos tratamientos para enfermedades infecciosas y cáncer.

Propiedades

IUPAC Name |

1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-14-6-4-9(7-11(14)16)12(17)15-5-2-3-10(8-15)13(18)19/h4,6-7,10H,2-3,5,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHKKMDBQNGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

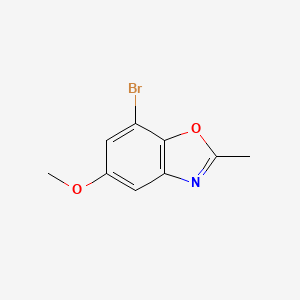

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)